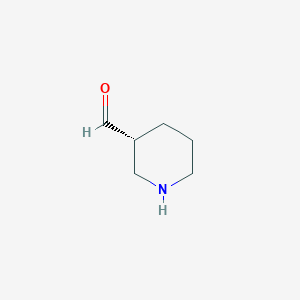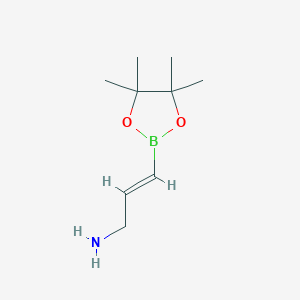
(3R)-piperidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-Piperidine-3-carbaldehyde is an organic compound with the molecular formula C6H11NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3R)-Piperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of (3R)-piperidine-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of the corresponding nitrile or imine derivatives. This method offers higher yields and is more scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (3R)-Piperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (3R)-piperidine-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (3R)-piperidine-3-methanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: (3R)-Piperidine-3-carboxylic acid.
Reduction: (3R)-Piperidine-3-methanol.
Substitution: Depending on the nucleophile, various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-Piperidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the production of drugs used to treat neurological disorders and other medical conditions.
Industry: The compound is utilized in the manufacture of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action of (3R)-piperidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be converted into compounds that inhibit enzymes or modulate receptor activity, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(3S)-Piperidine-3-carbaldehyde: The enantiomer of (3R)-piperidine-3-carbaldehyde, with similar chemical properties but different biological activities.
Piperidine-4-carbaldehyde: A structural isomer with the aldehyde group at the 4-position instead of the 3-position.
Piperidine-2-carbaldehyde: Another structural isomer with the aldehyde group at the 2-position.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and structural isomers. This uniqueness makes it a valuable intermediate in the synthesis of chiral drugs and other specialized compounds.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
(3R)-piperidine-3-carbaldehyde |
InChI |
InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2/t6-/m1/s1 |
InChI-Schlüssel |
GPRQUTDXGQDKEQ-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)C=O |
Kanonische SMILES |
C1CC(CNC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)

![1-(trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B15306834.png)




![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)
![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)



![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
